![molecular formula C12H14N2O5S3 B10759844 2-N-[(4-methoxyphenyl)methyl]thiophene-2,5-disulfonamide](/img/structure/B10759844.png)
2-N-[(4-methoxyphenyl)methyl]thiophene-2,5-disulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
AL5927 is a small molecule with the chemical formula C12H14N2O5S3 . . This compound is currently under experimental investigation and has shown potential in various scientific research applications.
Preparation Methods
The synthesis of AL5927 involves several steps, including the formation of key intermediates and the final assembly of the target moleculeThe reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity .
Industrial production methods for AL5927 are still under development, but they generally aim to optimize the synthetic route for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to achieve consistent quality and scalability .
Chemical Reactions Analysis
AL5927 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of thiols or amines.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of AL5927 can yield sulfoxides or sulfones, while reduction can produce thiols or amines .
Scientific Research Applications
AL5927 has shown promise in various scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Medicine: The compound is under study for its potential therapeutic applications, including its use as an anti-inflammatory or anticancer agent.
Mechanism of Action
The mechanism of action of AL5927 involves its interaction with specific molecular targets, such as carbonic anhydrase 2. This enzyme is involved in the regulation of pH and fluid balance in various tissues. By inhibiting carbonic anhydrase 2, AL5927 can modulate these physiological processes, leading to potential therapeutic effects . The compound’s molecular structure allows it to bind to the active site of the enzyme, blocking its activity and resulting in downstream effects on cellular function .
Comparison with Similar Compounds
AL5927 can be compared with other similar compounds, such as:
Methoxybenzene derivatives: These compounds share the methoxybenzene core structure but differ in their substituents and functional groups.
Sulfonamides: Compounds in this class contain the sulfonamide functional group and exhibit similar chemical reactivity and biological activity.
Thiophenes: These compounds have a thiophene ring and are known for their diverse chemical and biological properties.
The presence of both the methoxybenzene and sulfonamide groups, along with the thiophene ring, provides a versatile platform for further chemical modifications and functionalization .
Properties
Molecular Formula |
C12H14N2O5S3 |
|---|---|
Molecular Weight |
362.5 g/mol |
IUPAC Name |
2-N-[(4-methoxyphenyl)methyl]thiophene-2,5-disulfonamide |
InChI |
InChI=1S/C12H14N2O5S3/c1-19-10-4-2-9(3-5-10)8-14-22(17,18)12-7-6-11(20-12)21(13,15)16/h2-7,14H,8H2,1H3,(H2,13,15,16) |
InChI Key |
LRRAIRJIZOLGPR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CNS(=O)(=O)C2=CC=C(S2)S(=O)(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


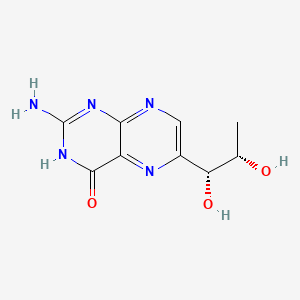

![N-[2-(1H-Indol-5-YL)-butyl]-4-sulfamoyl-benzamide](/img/structure/B10759778.png)
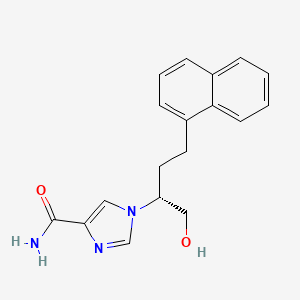
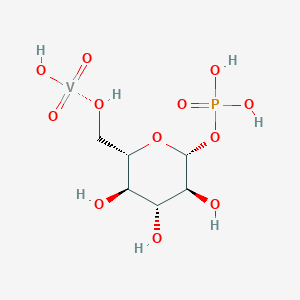
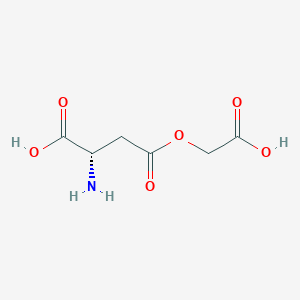
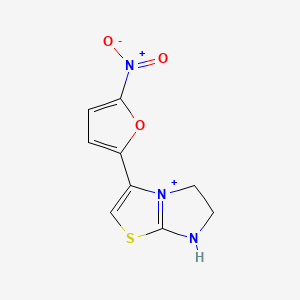
![5-(2-Oxo-hexahydro-thieno[3,4-D]imidazol-6-YL)-pentanoic acid (4-nitro-phenyl)-amide](/img/structure/B10759822.png)
![N2-({[(4-Bromophenyl)methyl]oxy}carbonyl)-N1-[(1S)-1-formylpentyl]-L-leucinamide](/img/structure/B10759829.png)


![[(4-{4-[4-(Difluoro-phosphono-methyl)-phenyl]-butyl}-phenyl)-difluoro-methyl]-phosphonic acid](/img/structure/B10759866.png)
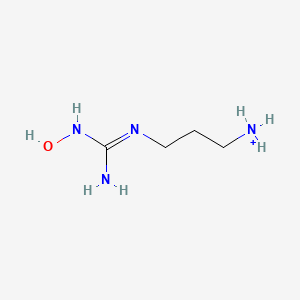
![4-(Aminosulfonyl)-N-[(2,4-difluorophenyl)methyl]-benzamide](/img/structure/B10759874.png)
